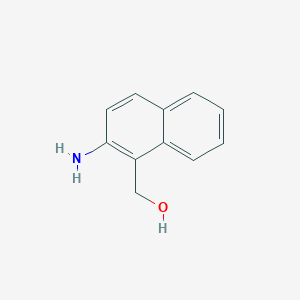

(2-Aminonaphthalen-1-yl)methanol

Descripción

Propiedades

Fórmula molecular |

C11H11NO |

|---|---|

Peso molecular |

173.21 g/mol |

Nombre IUPAC |

(2-aminonaphthalen-1-yl)methanol |

InChI |

InChI=1S/C11H11NO/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-6,13H,7,12H2 |

Clave InChI |

REQFXQPRDNADSH-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=CC(=C2CO)N |

Origen del producto |

United States |

Synthetic Methodologies and Strategic Approaches to 2 Aminonaphthalen 1 Yl Methanol and Its Analogs

Direct Synthetic Routes to (2-Aminonaphthalen-1-yl)methanol

Direct synthesis of the parent compound, this compound, can be achieved through the reduction of suitable precursors that already contain the necessary carbon framework.

Reduction of Nitro Precursors

A common strategy for the synthesis of amino alcohols is the reduction of a corresponding nitro-substituted precursor. In this case, a suitable starting material would be a nitronaphthalene derivative bearing a hydroxymethyl or a group that can be reduced to a hydroxymethyl group. The nitro group can be effectively reduced to an amino group using various reducing agents.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. nih.gov This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. youtube.comyoutube.com Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. illinois.edu The reaction conditions, such as pressure and temperature, can be optimized to achieve high yields and selectivity. For instance, the catalytic hydrogenation of 2-nitronaphthalene-4,8-disulphonic acid ammonium (B1175870) salt to 2-naphthylamine-4,8-disulphonic acid has been successfully carried out using a palladium/carbon or platinum/carbon catalyst at elevated temperature and pressure. google.com

Chemical reduction methods offer an alternative to catalytic hydrogenation. Reagents like tin(II) chloride (SnCl₂) in the presence of a strong acid, such as hydrochloric acid, are effective for the reduction of nitroarenes. orgsyn.org Other metal-based reducing systems, such as iron in acidic media, can also be utilized.

Table 1: Reduction of Nitro Precursors

| Precursor Example | Reagent/Catalyst | Product |

| 2-Nitro-1-naphthaldehyde | 1. NaBH₄2. Fe/HCl | This compound |

| 1-Hydroxymethyl-2-nitronaphthalene | H₂, Pd/C | This compound |

This table presents hypothetical examples based on standard organic transformations.

Reduction of Carbonyl Precursors

Another direct route involves the reduction of a carbonyl group, such as an aldehyde or a carboxylic acid, at the C1 position of a 2-aminonaphthalene scaffold.

The reduction of 2-amino-1-naphthaldehyde (B15071716) to this compound can be accomplished using a variety of reducing agents. sigmaaldrich.com Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for the reduction of aldehydes to primary alcohols. Catalytic hydrogenation can also be employed for this transformation. nih.gov

Similarly, a 2-amino-1-naphthoic acid derivative can serve as a precursor. chemicalbook.comrsc.org The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄ or by converting the carboxylic acid to an ester followed by reduction.

Table 2: Reduction of Carbonyl Precursors

| Precursor | Reagent | Product |

| 2-Amino-1-naphthaldehyde | NaBH₄ | This compound |

| 2-Amino-1-naphthoic acid | LiAlH₄ | This compound |

| Methyl 2-amino-1-naphthoate | LiAlH₄ | This compound |

This table provides examples of common reductions of carbonyl compounds.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted analogs of this compound often requires multi-step sequences involving the introduction of various substituents onto the naphthalene (B1677914) ring.

Bucherer Reaction for Naphthylamine Precursors

The Bucherer reaction is a versatile method for the synthesis of naphthylamines from naphthols. wikipedia.orgresearchgate.net This reversible reaction involves the treatment of a naphthol with ammonia (B1221849) and sodium bisulfite. wikipedia.org It is a key industrial process for the production of various aminonaphthalene derivatives, including dye precursors. wikipedia.orgwikipedia.orgchempedia.info The reaction can also be performed under microwave irradiation, which can significantly reduce reaction times. researchgate.net

This reaction is particularly useful for preparing substituted 2-naphthylamines, which can then be further functionalized to yield substituted this compound derivatives. For example, a substituted 2-naphthol (B1666908) can be converted to the corresponding 2-naphthylamine (B18577), which can then undergo reactions to introduce a hydroxymethyl group at the C1 position.

Sugasawa Reaction for Selective Acylation

The Sugasawa reaction allows for the ortho-acylation of anilines and other aminoaromatic compounds. chem-station.com This reaction is particularly useful for introducing an acyl group at the C1 position of a 2-naphthylamine derivative. The reaction typically employs a nitrile as the acylating agent in the presence of a dual Lewis acid system, such as boron trichloride (B1173362) (BCl₃) and aluminum trichloride (AlCl₃). chem-station.com

The resulting 1-acyl-2-aminonaphthalene can then be reduced to the corresponding substituted this compound. This two-step sequence provides a powerful tool for the synthesis of a variety of substituted analogs.

Multi-component Reactions (e.g., Ugi-type syntheses)

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product. nih.govyoutube.comrsc.org The Ugi reaction is a prominent example of an MCR, involving the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide. youtube.comnih.govyoutube.com

While not a direct route to this compound itself, Ugi-type reactions and other MCRs, such as the Betti reaction, can be employed to synthesize highly substituted aminonaphthalene derivatives. researchgate.netchemicalpapers.com These complex scaffolds can potentially be modified to incorporate the required aminomethanol (B12090428) functionality. For instance, a one-pot, three-component reaction of 2-naphthol, an aldehyde, and an amine can yield 1-aminoalkyl-2-naphthols. ijcmas.com These reactions offer a convergent and atom-economical approach to building molecular diversity.

Table 3: Named Reactions in the Synthesis of Precursors

| Reaction | Reactants | Product Type |

| Bucherer Reaction | Naphthol, Ammonia, Sodium Bisulfite | Naphthylamine wikipedia.org |

| Sugasawa Reaction | Aniline/Naphthylamine, Nitrile, Lewis Acids | ortho-Acylated Amine chem-station.com |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide youtube.com |

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira coupling for alkynyl analogs)

The Sonogashira cross-coupling reaction is a cornerstone in the formation of carbon-carbon bonds, specifically between terminal alkynes and aryl or vinyl halides. organic-chemistry.orgwikipedia.org This methodology is of significant interest for the synthesis of alkynyl analogs of this compound, providing a direct route to introduce alkyne functionalities onto the naphthalene scaffold. The reaction is typically facilitated by a palladium catalyst, a copper(I) co-catalyst, and an amine base, although copper-free variations have been developed to mitigate the issue of alkyne homocoupling. organic-chemistry.orgwikipedia.orgrsc.org

The catalytic cycle of the traditional Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle. The process is initiated by the oxidative addition of the aryl halide to the Pd(0) complex. Concurrently, the terminal alkyne reacts with the copper(I) co-catalyst to form a copper acetylide species. Transmetalation from copper to the palladium complex, followed by reductive elimination, yields the final alkynyl-substituted aromatic compound and regenerates the active palladium catalyst. libretexts.org

Recent advancements have focused on developing more robust and milder reaction conditions. For instance, the use of N-heterocyclic carbene (NHC) ligands for both palladium and copper has been shown to facilitate the coupling of aryl bromides and alkynes in air, broadening the reaction's applicability. nih.gov Furthermore, decarbonylative Sonogashira coupling has emerged as a novel approach, utilizing carboxylic acid derivatives as electrophiles, thus expanding the range of accessible starting materials. rsc.org

For the synthesis of alkynyl analogs of this compound, a hypothetical reaction scheme would involve the coupling of a halogenated this compound derivative with a suitable terminal alkyne. The choice of catalyst, ligand, base, and reaction conditions would be crucial to ensure high yields and selectivity, while accommodating the functional groups present on the naphthalene core.

Oxidative Cross-Coupling Strategies for Aminonaphthalene Scaffolds

Oxidative cross-coupling reactions represent a powerful and atom-economical approach for the construction of C-C and C-N bonds in aminonaphthalene scaffolds. These methods often proceed without the need for pre-functionalized starting materials, relying on the direct functionalization of C-H bonds.

A notable example is the aerobic catalyzed oxidative cross-coupling of N,N-disubstituted aminonaphthalenes with phenols and naphthols using a Cr-salen catalyst. nih.govacs.org In this process, air serves as the terminal oxidant, making it an environmentally benign method. Mechanistic investigations suggest an outer-sphere oxidation of the aminonaphthalene followed by nucleophilic attack of the phenol (B47542) or naphthol. nih.govacs.org While this method primarily yields C-C and C-O coupled products, it highlights the potential of oxidative strategies for functionalizing the aminonaphthalene core.

Iron-catalyzed oxidative coupling reactions have also been explored for the synthesis of biaryl compounds. Chiral iron phosphate (B84403) complexes have been successfully employed in the enantioselective oxidative homocoupling and cross-coupling of 2-naphthols to produce enantioenriched BINOL derivatives. acs.org This suggests the possibility of adapting such catalytic systems for the stereoselective functionalization of aminonaphthalene derivatives.

The following table summarizes a representative oxidative cross-coupling reaction involving an aminonaphthalene derivative.

Table 1: Aerobic Catalyzed Oxidative Cross-Coupling of an Aminonaphthalene

| Aminonaphthalene Reactant | Coupling Partner | Catalyst | Oxidant | Product Type | Reference |

|---|

Amination of Halogenated Naphthalene Derivatives

The direct amination of halogenated naphthalene derivatives is a fundamental strategy for the synthesis of aminonaphthalenes, which are key precursors to this compound. Traditional methods often require harsh reaction conditions; however, the advent of palladium-catalyzed amination, such as the Buchwald-Hartwig reaction, has revolutionized this transformation, allowing for the formation of C-N bonds under milder conditions with a broad substrate scope. researchgate.netresearchgate.net

This methodology typically involves the reaction of an aryl halide (e.g., a bromo- or chloro-naphthalene derivative) with an amine in the presence of a palladium catalyst and a suitable base. The choice of ligand for the palladium catalyst is critical for the success of the reaction, with various phosphine-based ligands being developed to enhance catalytic activity and functional group tolerance. researchgate.net

The amination can be performed with ammonia or primary and secondary amines to yield primary, secondary, or tertiary arylamines, respectively. google.com The reaction can be carried out in the presence of a polar organic solvent, such as N-methylpyrrolidone, to facilitate the reaction. google.com

A direct catalytic amination of naphthalene to naphthylamine has also been reported using a vanadium catalyst and hydroxylamine (B1172632) under mild conditions, achieving a high yield of the desired product. researchgate.net This one-step process offers a more atom-economical and environmentally friendly alternative to traditional multi-step syntheses.

The table below provides an overview of different amination approaches for naphthalene derivatives.

Table 2: Amination Strategies for Naphthalene Derivatives

| Naphthalene Substrate | Aminating Agent | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Halogenated Naphthalene | Ammonia/Amines | Palladium Complex/Ligand | Mild conditions, broad scope | researchgate.netresearchgate.net |

| Halogenated Naphthalene | Amines | Polar Organic Solvent | Improved reaction efficiency | google.com |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organic compounds, including those with aminonaphthol scaffolds. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One prominent green synthetic method is the use of "Grindstone Chemistry," a solvent-free technique that involves the grinding of solid reactants together. ijcmas.com This method has been successfully employed in the one-pot, three-component synthesis of 1-aminoalkyl-2-naphthols from 2-naphthol, an aldehyde, and an amine, catalyzed by methanesulfonic acid. ijcmas.com This energy-efficient procedure offers operational simplicity and often results in high yields of the desired products in short reaction times. ijcmas.com A similar solvent-less approach has been reported using tannic acid as a biodegradable Lewis acid catalyst. orientjchem.org

Another green strategy involves the use of water as a solvent. A visible-light photoredox-catalyzed decarboxylative radical coupling reaction of N-aryl amino acids with aldehydes or ketones has been developed for the synthesis of 1,2-amino alcohols in water at room temperature. rsc.org This protocol is characterized by its mild reaction conditions and broad substrate scope, offering a simple and effective method for producing 1,2-amino alcohols from readily available starting materials. rsc.org

The following table highlights key aspects of these green chemistry approaches.

Table 3: Green Synthetic Approaches to Aminonaphthol Derivatives

| Method | Key Features | Reactants | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Grindstone Chemistry | Solvent-free, energy-efficient, rapid | 2-Naphthol, aldehyde, amine | Methanesulfonic acid or tannic acid, grinding | ijcmas.comorientjchem.org |

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| N,N-disubstituted aminonaphthalenes |

| Phenols |

| Naphthols |

| BINOL |

| Halogenated this compound |

| Terminal alkyne |

| Bromo-naphthalene |

| Chloro-naphthalene |

| N-methylpyrrolidone |

| Naphthylamine |

| 2-Naphthol |

| Aldehyde |

| Amine |

| 1-Aminoalkyl-2-naphthols |

| Methanesulfonic acid |

| Tannic acid |

| N-aryl amino acids |

| Ketones |

Reactivity and Mechanistic Investigations of 2 Aminonaphthalen 1 Yl Methanol and Its Derivatives

Intramolecular Cyclization Reactions and Heterocycle Formation

The structural arrangement of (2-Aminonaphthalen-1-yl)methanol, featuring proximate amino and hydroxyl groups on a naphthalene (B1677914) scaffold, provides a unique platform for intramolecular cyclization reactions. These reactions are instrumental in the construction of diverse heterocyclic systems.

Formation of Naphthalene-Based Heterosteroidal Frameworks

The strategic positioning of functional groups in derivatives of this compound allows for their use in the synthesis of heterosteroidal frameworks. These complex structures are of interest due to their potential biological activities. The intramolecular cyclization is a key step in assembling the steroidal backbone fused with a naphthalene ring system.

Synthesis of Axially Chiral Benzimidazoles

A significant application of naphthalene derivatives lies in the synthesis of axially chiral benzimidazoles. rsc.orgresearchgate.net These compounds, characterized by restricted rotation around a C-N bond, are of growing interest in asymmetric catalysis. researchgate.net The synthesis often involves the construction of a benzimidazole (B57391) ring fused to a naphthalene core, where the steric hindrance imposed by the peri-substituent on the naphthalene ring leads to atropisomerism. rsc.orgresearchgate.net

The synthesis of these chiral molecules can be initiated from naphthalene-1,8-diamine. rsc.org A general route involves the reaction with 1-fluoro-2-nitrobenzene, followed by sulfonation and reduction of the nitro group. rsc.org Subsequent cyclization using reagents like N,N-dimethylacetamide dimethylacetal can furnish the benzimidazole core. researchgate.net The choice of substituents on the naphthalene and benzimidazole rings can significantly influence the catalytic activity and stereoselectivity of the resulting axially chiral compounds in reactions such as acyl-transfer. rsc.org

Schiff Base Formation and Condensation Reactions

The amino group in this compound and its analogs readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). researchgate.netresearchgate.net These reactions are typically carried out by refluxing the reactants in a suitable solvent like ethanol. researchgate.netrsc.org Schiff bases derived from naphthalene compounds are versatile intermediates and ligands in coordination chemistry. researchgate.net

The formation of Schiff bases from aminophenols and trimethinium salts has been described as an efficient process. nih.gov Mechanistically, the reaction is proposed to proceed via a nucleophilic attack of the amine group on the trimethinium salt, followed by elimination to form the imine. nih.gov Similarly, the condensation of 1-amino-2-indanol (B1258337) with salicylaldehydes has been studied in detail, revealing the formation of Schiff bases and the potential for subsequent cyclization to form oxazolidines. nih.gov The stability of the resulting imine versus the cyclized product can be influenced by reaction conditions and substituent effects. nih.gov

Electrosynthesis and Electro-oxidative Transformations of Naphthalene Derivatives

Electrochemical methods offer a powerful and often environmentally benign approach to the synthesis and modification of naphthalene derivatives. rsc.org The electro-oxidation of naphthalenes has been investigated on various electrode materials, such as platinum and glassy carbon. researchgate.netbaidu.com These studies often involve cyclic voltammetry to probe the oxidation potentials and reaction mechanisms. researchgate.net

The electrochemical oxidation of naphthalene and its alkylated derivatives can lead to the formation of valuable products like naphthoquinones and binaphthyls. researchgate.netbaidu.com The process typically involves the transfer of multiple electrons per molecule. researchgate.net In some cases, the initial oxidation leads to the introduction of a hydroxyl group into the aromatic ring, which is then further oxidized to a naphthoquinone. The efficiency and product distribution of these reactions can be influenced by operational parameters such as current density, reaction time, and pH. nih.gov For instance, the electro-oxidation of naphthalene and phenanthrene (B1679779) has been effectively carried out using Ti/IrO2 and Ti/SnO2 anodes. nih.gov

Aromatic C-H Functionalization Strategies

Direct C-H functionalization has emerged as a highly efficient strategy for the synthesis of substituted naphthalenes, minimizing the need for pre-functionalized starting materials. nih.govresearchgate.netanr.fr Transition metal catalysis, particularly with palladium and ruthenium, has been instrumental in developing regioselective C-H functionalization methods. nih.govresearchgate.netrsc.org

Directing groups play a crucial role in controlling the site-selectivity of these reactions. nih.govanr.fr For example, a carbonyl group at the 1-position of naphthalene can direct functionalization to the peri- (C8) or ortho- (C2) position. anr.fr Various functional groups, including aryl, alkyl, and halogen moieties, can be introduced onto the naphthalene core using these methods. nih.govanr.fr Ruthenium-catalyzed three-component reactions involving naphthalenes, olefins, and alkyl bromides have been developed for the modular synthesis of multifunctional naphthalenes. rsc.org Mechanistic studies suggest that these transformations can proceed through radical pathways, with phosphine (B1218219) ligands playing a key role in facilitating the reaction. rsc.org

Detailed Mechanistic Pathways

The reactions of this compound and its derivatives are governed by a variety of mechanistic pathways.

Intramolecular Cyclization: The formation of heterocycles often proceeds through an initial nucleophilic attack of the amino or hydroxyl group, followed by a cyclization and dehydration or elimination step. The stereochemical outcome of these reactions can be highly specific, leading to the formation of single diastereomers or enantiomers, particularly in the synthesis of axially chiral compounds.

Schiff Base Formation: The mechanism of imine formation involves the nucleophilic addition of the primary amine to the carbonyl group of an aldehyde or ketone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the Schiff base. The reaction is typically reversible and acid- or base-catalyzed.

Electro-oxidation: The electro-oxidative transformations of naphthalenes at an anode surface are believed to proceed via the formation of radical cations. These reactive intermediates can then undergo further reactions, such as nucleophilic attack by water or other species in the electrolyte, or couple with other radicals to form dimers. The final products, such as naphthoquinones, are formed through a sequence of electron transfer and chemical steps.

C-H Functionalization: Transition metal-catalyzed C-H functionalization reactions often involve a key C-H activation step, which can occur through various mechanisms, including concerted metalation-deprotonation, oxidative addition, or electrophilic substitution. The regioselectivity is typically controlled by the coordination of a directing group to the metal center, bringing the catalyst into proximity with a specific C-H bond. The catalytic cycle is then completed by reductive elimination or other bond-forming steps.

Nucleophilic Attack and Subsequent Cyclizations

The presence of both an amino and a hydroxyl group in this compound allows for intramolecular nucleophilic attack, leading to the formation of cyclic ethers or other heterocyclic systems. The nucleophilicity of the amino group and the hydroxyl group can be modulated by the reaction conditions, such as pH. In acidic media, the amino group is protonated, reducing its nucleophilicity, whereas in basic media, the hydroxyl group can be deprotonated to form a more nucleophilic alkoxide.

While specific studies on the cyclization of this compound are not extensively documented, the general reactivity of 1,2-aminoalcohols suggests that such transformations are feasible. For instance, under appropriate conditions, the amino group could attack an electrophilically activated form of the hydroxymethyl group, or vice-versa, to form a five-membered ring. The regioselectivity of such cyclizations would be governed by the relative stability of the resulting ring systems and the transition states leading to their formation.

Radical Anion Intermediates and Regioselectivity

The formation of radical anion intermediates from aromatic compounds like naphthalene derivatives can be achieved through chemical or electrochemical reduction. In the context of this compound, the naphthalene ring system is susceptible to accepting an electron to form a radical anion. The distribution of the unpaired electron density in this intermediate would be influenced by the electronic effects of the amino and hydroxymethyl substituents.

The regioselectivity of subsequent reactions involving this radical anion intermediate would be dictated by the spin density distribution. Generally, electron-donating groups like the amino and hydroxyl groups influence the electron density in the aromatic system, which in turn directs the position of further reactions. For instance, in reactions where the radical anion acts as a nucleophile, the attack would likely occur at positions with the highest spin density.

Catalytic Reaction Pathways and Intermediates (e.g., FeCl3-catalyzed oxidative coupling)

The iron(III) chloride (FeCl3)-catalyzed oxidative coupling of 2-aminonaphthalene derivatives with phenols represents a significant area of research, providing a sustainable method for the synthesis of N,O-biaryl compounds. nih.gov Mechanistic studies have revealed a catalytic cycle that involves the formation of a ternary complex. This complex incorporates the 2-aminonaphthalene substrate, the phenol (B47542) coupling partner, and the iron catalyst.

Below is a table summarizing the conditions and outcomes for the FeCl3-catalyzed oxidative cross-coupling of a 2-aminonaphthalene derivative with a phenol, which serves as a model for the reactivity of this compound in similar transformations.

| Entry | 2-Aminonaphthalene Derivative | Phenol Derivative | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | N-benzyl-2-aminonaphthalene | 2,6-dimethylphenol | FeCl3 | Dichloromethane | 24 | 79 |

Data derived from studies on related 2-aminonaphthalene derivatives.

This catalytic approach offers a practical route to valuable biaryl compounds, and understanding its mechanism is crucial for the development of more efficient and selective synthetic methods.

Computational and Theoretical Chemistry of 2 Aminonaphthalen 1 Yl Methanol

Density Functional Theory (DFT) Studies

DFT has become a standard tool for investigating the properties of organic molecules, offering a balance between accuracy and computational cost.

Theoretical geometry optimization of naphthalene (B1677914) derivatives using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, allows for the precise determination of bond lengths, bond angles, and dihedral angles. For aminonaphthalenes, the introduction of the amino group significantly influences the electronic distribution and geometry of the naphthalene core. researchgate.net The amino group acts as a strong electron-donating group, leading to a redistribution of electron density. researchgate.net This can cause a lengthening of certain carbon-carbon bonds within the naphthalene ring and a shortening of the C-N bond as it gains some double-bond character due to conjugation. researchgate.net The planarity of the molecule is also a key aspect, with the naphthalene core being nearly planar, while the substituents may be slightly out of plane. nih.gov

Table 1: Predicted Structural Parameters for Naphthalene Derivatives

| Parameter | Typical Value | Reference |

|---|---|---|

| C-N Bond Length | ~1.42 Å | mdpi.com |

| C-O Bond Length | ~1.43 Å | nih.gov |

| Naphthalene Ring C-C Bond Lengths | 1.36 - 1.43 Å | nih.gov |

Note: These are representative values from studies on related naphthalene derivatives and provide an estimation for (2-Aminonaphthalen-1-yl)methanol.

DFT calculations are highly effective in predicting spectroscopic data. For instance, ¹H and ¹³C NMR chemical shifts can be calculated with good accuracy, aiding in the structural elucidation of complex organic molecules. youtube.com Vibrational frequencies, corresponding to infrared and Raman spectra, can also be computed. These calculations help in assigning the observed spectral bands to specific vibrational modes of the molecule, such as the N-H stretching of the amino group, the O-H stretching of the methanol (B129727) moiety, and various C-H and C-C vibrations of the naphthalene ring. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. samipubco.com For naphthalene, this gap is around 4.75 eV. samipubco.com The introduction of an electron-donating group like an amino group typically raises the HOMO energy level, while an electron-withdrawing group would lower the LUMO energy. researchgate.netscispace.com Consequently, the amino group in this compound is expected to significantly reduce the HOMO-LUMO gap compared to unsubstituted naphthalene, making it more susceptible to electronic excitation and more reactive. researchgate.net

Table 2: Frontier Orbital Energies and HOMO-LUMO Gap

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Naphthalene | -6.13 | -1.38 | 4.75 | samipubco.com |

| 1-Aminonaphthalene | ~ -5.0 | ~ -0.9 | ~ 4.1 | researchgate.net |

Note: Values for 1-Aminonaphthalene are approximate and derived from trends observed in substituted naphthalenes.

The surrounding solvent can significantly impact the electronic states and reactivity of a molecule. nih.govacs.org Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate these effects. For polar molecules like this compound, polar solvents are expected to stabilize both the ground and excited states. The stabilization of the excited state is often more pronounced, leading to a red shift (a shift to longer wavelengths) in the absorption spectrum. nih.gov This solvatochromic effect is a key feature of naphthalene derivatives and can be rationalized by the change in the dipole moment of the molecule upon electronic excitation. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent DFT (TD-DFT) is the workhorse method for studying the excited states of molecules. youtube.com It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra. nih.govnih.gov For aminonaphthalene derivatives, the lowest energy electronic transition is typically a π-π* transition, often with significant charge-transfer character from the amino group to the naphthalene ring. researchgate.netnih.gov TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of these transitions, providing a theoretical basis for the observed photophysical properties. nih.govnih.gov

Mechanistic Insights via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms. researchgate.netsmu.edu For reactions involving this compound, such as electrophilic aromatic substitution or oxidation, DFT can be used to map out the potential energy surface. This involves locating the transition states and intermediates along the reaction pathway. doi.org By comparing the energies of different possible pathways, the most likely mechanism can be determined. For example, in catalyzed reactions, computational studies can reveal the role of the catalyst in lowering the activation energy barriers. researchgate.net Such studies provide a detailed, step-by-step picture of the chemical transformation at the molecular level. smu.edu

Reaction Pathway Elucidation and Transition State Analysis

Understanding the mechanisms of chemical reactions is fundamental to controlling reaction outcomes. Computational chemistry offers powerful tools for mapping reaction pathways and characterizing the high-energy transition states that govern reaction rates and selectivity.

Detailed Research Findings: For reactions involving scaffolds similar to this compound, Density Functional Theory (DFT) is a commonly employed method to explore potential energy surfaces. For instance, in the Nazarov cyclization of a related compound, 3-alkenyl-2-indolylmethanol, DFT calculations were used to elucidate the entire reaction mechanism. rsc.org This involved identifying intermediates, such as a cyclic carbocation formed after dehydration, and the subsequent regioselective reaction pathways. rsc.org

The process involves locating the structures of reactants, intermediates, transition states, and products on the potential energy surface. Transition state theory is then used to calculate the activation energy (the energy barrier that must be overcome for the reaction to proceed). A key aspect of this analysis is the characterization of the transition state structure, which is a first-order saddle point on the potential energy surface, possessing exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

In a study of an enantioselective Michael addition, a combination of experimental kinetic isotope effects and DFT calculations was used to identify the rate-determining step. nih.gov This dual approach provides a robust validation of the proposed mechanism. nih.gov Such methodologies could be applied to study reactions of this compound, for example, its dehydration to form a vinyl-naphthalene intermediate or its participation in cyclization reactions, providing detailed mechanistic insights.

Regioselectivity Prediction

Regioselectivity, the preference for bond formation at one position over another, is a critical aspect of synthetic chemistry. Computational models, particularly those integrating machine learning with quantum mechanics, have become increasingly adept at predicting the regioselectivity of reactions on aromatic systems.

Detailed Research Findings: A novel method for predicting regioselectivity combines machine-learned reaction representations with quantum mechanical (QM) descriptors calculated on-the-fly. mit.edursc.org This "fusion model" has shown high accuracy in predicting the major products of various substitution reactions, including those on aromatic scaffolds. rsc.orgresearchgate.net For a molecule like this compound, this approach could predict the outcome of electrophilic aromatic substitutions (e.g., nitration, halogenation). The model uses QM descriptors such as atomic charges and frontier molecular orbital energies to assess the reactivity of different sites on the naphthalene ring.

The predictive power of these models stems from their training on large databases of known reactions. For three general types of substitution reactions (aromatic C-H functionalization, aromatic C-X substitution, and other selective substitutions), one such fusion model achieved top-1 accuracies of 89.7%, 96.7%, and 97.2%, respectively. rsc.orgresearchgate.net This demonstrates the potential for accurately guiding synthetic efforts by predicting the most likely reaction outcome for new substrates like this compound.

DFT calculations have also been used to explain the regioselectivity in reactions such as the Nazarov cyclization of related indolylmethanols. rsc.org The calculations revealed that the presence or absence of a molecular sieve could switch the reaction pathway between forming a C-N bond or a C-C bond by subtly altering the stability of transition states involving different reactive sites of a coupled reactant. rsc.org

Molecular Dynamics Simulations for Structural Behavior

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems, offering detailed information about conformational changes, solvent interactions, and non-covalent interactions like hydrogen bonds.

Detailed Research Findings: For alcohol-containing systems, MD simulations are invaluable for understanding the structure and dynamics of hydrogen-bonding networks. arxiv.org In a simulation of liquid N-methylformamide, MD techniques revealed the existence of different types of hydrogen bonds and showed that the local structural network was highly cohesive. arxiv.org Similarly, MD simulations of this compound in an aqueous solution would allow for the characterization of the hydrogen bonds formed by its -OH and -NH2 groups with surrounding water molecules and with each other.

These simulations can track the formation and lifetime of specific hydrogen bonds. For example, MD simulations of drug-like compounds in water have detailed the initial hydrogen bonding motifs that lead to the assembly of heterodimers and trimers. nih.gov In a study of the mouse eugenol (B1671780) olfactory receptor, MD simulations showed the formation of a crucial hydrogen bond between the ligand and a serine residue in the binding pocket, which was not predicted by static docking simulations alone. biorxiv.org The lifetime of this hydrogen bond was found to be in the nanosecond range. biorxiv.org This highlights the importance of dynamics in understanding molecular interactions. For this compound, MD simulations could reveal its conformational preferences in different solvents and the dynamic nature of its intramolecular and intermolecular hydrogen bonds, which are crucial for its physical properties and biological interactions.

Table 1: Hydrogen Bond Dynamics in Related Systems from MD Simulations

| System | Interaction Studied | Key Finding | Reference |

|---|---|---|---|

| N-methylformamide (liquid) | Intermolecular hydrogen bonding | The average number of hydrogen bonds is higher for cis-conformers, which also form longer-lived hydrogen bonds compared to trans-conformers. | arxiv.org |

| Monoethanolamine (dimer) | Inter- and intramolecular hydrogen bonding | The most stable monomer undergoes significant deformation upon dimerization to form a head-to-head dimer with two strong hydrogen bonds. | dntb.gov.ua |

| Eugenol in Olfactory Receptor | Ligand-protein hydrogen bonding | A stable hydrogen bond to Ser113 formed within 2-4 ns and had a lifetime of 1-20 ns, demonstrating the dynamic nature of the key interaction. | biorxiv.org |

| Ethane-1,2-diol | Intramolecular hydrogen bonding dynamics | An intramolecular hydrogen bond can form dynamically during a normal mode vibration, even if it is not present in the equilibrium structure. | researchgate.net |

Quantum Chemical Descriptors and Structure-Activity Relationship (QSAR) Methodologies for this compound Scaffolds

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models rely on molecular descriptors, which are numerical values that quantify various aspects of a molecule's physicochemical properties.

Detailed Research Findings: QSAR studies are powerful tools in drug discovery for predicting the activity of new compounds and optimizing lead structures. For scaffolds related to aminonaphthalene, QSAR models have been successfully developed. In an analysis of 1,4-naphthoquinone (B94277) derivatives, QSAR models were built that showed good predictive performance for anticancer activity. nih.gov Interpretation of the descriptors in these models revealed which physicochemical properties were most influential for cytotoxicity. nih.gov

The first step in a QSAR study is the calculation of molecular descriptors. Quantum chemical calculations are frequently used to obtain electronic descriptors. For a series of 1,8-naphthalimide-4-aminoquinoline derivatives, descriptors such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), dipole moment, and polarizability were calculated using semi-empirical methods. researchgate.net These descriptors quantify a molecule's ability to participate in electronic interactions, which is often crucial for its biological function. A robust QSAR model for a series of compounds based on the this compound scaffold would allow for the virtual screening and design of new derivatives with potentially enhanced biological activity. mdpi.com

Table 2: Common Quantum Chemical Descriptors Used in QSAR Studies

| Descriptor | Abbreviation | Physicochemical Significance | Reference |

|---|---|---|---|

| Energy of Highest Occupied Molecular Orbital | EHOMO | Related to the ability to donate electrons (nucleophilicity). Higher values indicate a better electron donor. | researchgate.net |

| Energy of Lowest Unoccupied Molecular Orbital | ELUMO | Related to the ability to accept electrons (electrophilicity). Lower values indicate a better electron acceptor. | researchgate.net |

| HOMO-LUMO Gap | ΔE | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. | researchgate.net |

| Dipole Moment | μ | Measures the overall polarity of the molecule, which influences solubility and binding in polar environments. | researchgate.net |

| Polarizability | α | Describes the ease with which the electron cloud can be distorted, influencing van der Waals interactions. | researchgate.net |

| Atomic Net Charge | q | Quantifies the electron distribution and identifies sites for electrostatic interactions. | researchgate.net |

Molecular Docking Simulations (for ligand-protein interactions where applicable to related scaffolds)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to propose binding modes that can guide lead optimization.

Detailed Research Findings: Naphthalene-based scaffolds have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various protein targets. In one study, novel amide-coupled naphthalene scaffolds were designed and synthesized as potential inhibitors of bacterial RecA, a key protein in DNA repair. researchgate.net Molecular docking was performed to determine the binding affinity and interaction patterns of these compounds within the RecA active site, suggesting they could function as potent inhibitors. researchgate.net

Similarly, docking studies on 1-hydroxynaphthalene-2-carboxanilides against c-Jun N-terminal kinases (JNKs), a protein family involved in cancer signaling pathways, identified key binding interactions. nih.gov The results, validated by subsequent MD simulations, suggested that specific compounds could serve as potential JNK inhibitors. nih.gov

For a compound like this compound, molecular docking could be used to explore its potential to bind to various therapeutic targets. The simulation would place the molecule in the binding site of a protein in multiple possible conformations and score them based on factors like intermolecular energies and geometric complementarity. The resulting binding poses would reveal key interactions, such as hydrogen bonds formed by the amino and hydroxyl groups or π-π stacking involving the naphthalene ring, providing a rationale for its observed biological activity or guiding the design of more potent analogs. researchgate.netnih.gov

Supramolecular Chemistry and Interactions of 2 Aminonaphthalen 1 Yl Methanol Scaffolds

Hydrogen Bonding Networks and Architectures

Hydrogen bonds are highly directional, non-covalent interactions crucial for the formation of stable, ordered molecular structures. The (2-Aminonaphthalen-1-yl)methanol molecule possesses both a primary amine (-NH₂) and a primary alcohol (-OH) group, making it an excellent candidate for forming extensive hydrogen-bonding networks. These groups can act as both hydrogen bond donors and acceptors, leading to a variety of structural motifs.

Detailed studies on analogous amino alcohol compounds reveal the specifics of these interactions. For instance, in aminoalcohols, stable cyclic dimers can form through intermolecular O-H···N hydrogen bonds. nih.gov These dimers can then further associate into larger structures via intermolecular N-H···O hydrogen bonds. nih.gov In the crystal structure of (2-Aminophenyl)methanol, a related compound, molecules are linked by N-H···O and O-H···N hydrogen bonds, creating layered structures. A similar pattern of intermolecular hydrogen bonding is observed in the crystal structure of naphthalen-1-ylmethanol, where O-H···O bonds create infinite chains. nih.gov

For this compound, one can anticipate a rich network of hydrogen bonds:

O-H···N: The hydroxyl group can donate a proton to the nitrogen atom of a neighboring molecule.

N-H···O: The amine group can donate a proton to the oxygen atom of an adjacent molecule.

O-H···O: The hydroxyl group of one molecule can interact with the hydroxyl group of another.

N-H···N: The amine group can also interact with another amine group, though this is generally a weaker interaction.

These interactions lead to the formation of well-defined architectures such as chains, sheets, and three-dimensional networks, which dictate the material's bulk properties. Theoretical studies on 8-amino-1-naphthol, another bifunctional naphthalene (B1677914) derivative, confirm that the relative orientation of the -OH and -NH₂ groups (cis or trans) significantly influences its stability and hydrogen bonding capabilities. kfupm.edu.sa

Table 1: Potential Hydrogen Bonding Geometries in Aminonaphthalene Scaffolds

| Donor (D) - H | Acceptor (A) | Interaction Type | Typical Distance (H···A) |

|---|---|---|---|

| O - H | N | Intermolecular | ~1.8 - 2.2 Å |

| N - H | O | Intermolecular | ~2.0 - 2.4 Å |

Note: The data presented are typical values derived from studies of analogous compounds and theoretical models.

π-π Stacking Interactions

The naphthalene core of this compound provides a large, electron-rich π-system that facilitates π-π stacking interactions. These non-covalent forces are fundamental in the organization of aromatic molecules in both biological systems and materials science. nih.gov While often depicted as a perfectly face-to-face sandwich, the most stable π-stacking arrangement for naphthalene and other polycyclic aromatic hydrocarbons is typically a parallel-displaced or T-shaped geometry. nih.gov This is due to a balance between attractive dispersion forces and repulsive electrostatic interactions between the electron clouds. nih.gov

Research on the 2-naphthalenethiol (B184263) dimer, a closely related system, revealed that the preferred structure is a parallel-displaced crossed orientation, which maximizes attractive forces while minimizing repulsion. nih.gov The introduction of functional groups, like the amino and methanol (B129727) substituents in this compound, can further influence the geometry and strength of these interactions by altering the electronic properties of the aromatic rings.

In the context of self-assembly, π-π stacking works in concert with hydrogen bonding to direct the formation of ordered structures. For example, in certain naphthalene-based compounds, π-π stacking is a key driver in the formation of polymorphic crystal structures and the assembly of molecules into fibers and other nanostructures. researchgate.netrsc.org The energy contribution of these interactions, though individually weak, becomes significant when multiple aromatic systems align, leading to highly stable supramolecular assemblies.

Host-Guest Chemistry Involving Aminonaphthalene Moieties

Host-guest chemistry involves the formation of a complex between a larger "host" molecule, which has a binding cavity, and a smaller "guest" molecule. thno.org These complexes are held together by non-covalent forces, including hydrogen bonding, van der Waals forces, and π-π stacking. thno.org The aminonaphthalene moiety can participate in host-guest chemistry in several ways, primarily acting as the "guest."

The planar and aromatic nature of the naphthalene core makes it an ideal guest for various macrocyclic hosts, such as cyclodextrins, calixarenes, and specially designed molecular cages. thno.orgnih.gov The formation of these inclusion complexes can significantly alter the physicochemical properties of the guest molecule. researchgate.net

Key interactions that stabilize the inclusion of an aminonaphthalene guest include:

Hydrophobic Interactions: The nonpolar naphthalene ring can be encapsulated within the hydrophobic cavity of a host molecule, particularly in aqueous solutions.

π-π Stacking: If the host contains aromatic panels, it can engage in π-π stacking with the guest's naphthalene system. Macrocyclic boronic esters with naphthalene cores have been specifically designed to use these interactions for the efficient inclusion of electron-deficient guest molecules. nih.gov

Hydrogen Bonding: The amino and hydroxyl functional groups on the guest can form specific hydrogen bonds with complementary sites on the host, providing selectivity and enhancing binding affinity.

Studies on cyclo rsc.orgaramide macrocycles have shown their ability to act as hosts for amino acid derivatives, using their electron-rich cavity to bind cationic groups and inducing chiroptical responses. mdpi.com This highlights how the functional groups of a guest like this compound could play a crucial role in its recognition and binding by a synthetic host.

Self-Assembly Processes of Aminonaphthalene-Based Units

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by specific, non-covalent interactions. Aminonaphthalene-based units are excellent building blocks for self-assembly due to their combination of a rigid aromatic scaffold prone to π-π stacking and functional groups capable of forming directional hydrogen bonds. researchgate.net

Research on isomeric naphthalene-appended glucono derivatives demonstrates how subtle changes in molecular structure can direct self-assembly. nih.gov In one study, derivatives substituted at the 1- or 2-naphthyl positions were found to self-assemble into distinct nanostructures—specifically, nanofibers and nanotwists, respectively. nih.gov This process was driven by a combination of hydrogen bonding and π-π interactions, with the packing arrangement influencing the final morphology. nih.gov

Similarly, naphthalene diimide (NDI) derivatives appended with amino acids or peptides self-assemble into various nanostructures like gels, nanobelts, and fibers. rsc.org The final structure and its properties are highly dependent on the balance of intermolecular forces, including hydrogen bonding between amide groups and π-π stacking of the NDI cores. rsc.org

For this compound, the self-assembly process would be governed by the synergistic action of:

Hydrogen Bonding: Formation of directional chains or sheets via -OH and -NH₂ groups.

π-π Stacking: Association of the naphthalene cores, providing thermodynamic stability to the growing assembly.

Solvophobic Effects: In certain solvents, the tendency of the naphthalene units to minimize contact with the solvent can drive aggregation.

These processes can lead to the formation of a variety of supramolecular architectures, including organogels, nanofibers, and crystalline solids, with potential applications in materials science and nanotechnology. researchgate.net

Table 2: Examples of Self-Assembled Structures from Naphthalene Derivatives

| Derivative Class | Driving Forces | Resulting Structures | Reference |

|---|---|---|---|

| Naphthalene appended glucono derivatives | Hydrogen Bonding, π-π Stacking | Nanofibers, Nanotwists | nih.gov |

| Naphthalene diimide (NDI) peptides | Hydrogen Bonding, π-π Stacking | Organogels, Nanovesicles | rsc.org |

Catalytic Applications of 2 Aminonaphthalen 1 Yl Methanol and Its Metal Complexes

(2-Aminonaphthalen-1-yl)methanol as a Chiral Ligand Precursor

The molecular architecture of this compound, featuring a primary amine and a hydroxyl group on a chiral naphthalene (B1677914) backbone, makes it a promising candidate for the synthesis of novel chiral ligands. These ligands are pivotal in asymmetric catalysis, a field dedicated to the stereoselective synthesis of chemical compounds. The proximity of the amino and hydroxyl moieties allows for the formation of bidentate ligands that can coordinate with a metal center, creating a chiral environment that can influence the stereochemical outcome of a reaction.

While direct studies on the use of this compound for this purpose are not prevalent in the reviewed literature, related research provides a foundational framework. For instance, a 2014 conference abstract briefly mentioned the intended use of this compound analogs in the synthesis of quasisteroidal compounds with potential biological activity. scienceatlantic.ca This suggests that the derivatization of this compound is of interest, which is a key step in developing it into a tailored chiral ligand for specific catalytic applications. The synthesis of Schiff bases from this compound by condensation of the amino group with various aldehydes or ketones would be a straightforward route to a diverse library of chiral ligands.

Transition Metal Catalysis (e.g., organotin(IV) complexes derived from Schiff bases)

The Schiff bases derived from this compound are of particular interest for their potential in transition metal catalysis. These ligands can form stable complexes with a variety of transition metals, including organotin(IV) species. While the broader class of organotin(IV) complexes with Schiff base ligands has been investigated for their structural diversity and potential applications, specific catalytic data for complexes involving this compound are not available.

The general principle involves the formation of a metal complex where the Schiff base ligand, derived from this compound, would create a specific steric and electronic environment around the tin atom. This, in turn, could modulate the Lewis acidity and catalytic activity of the metal center, making it suitable for various organic transformations. The inherent chirality of the ligand precursor could also be transferred to the catalytic complex, opening avenues for asymmetric catalysis. However, without experimental data, the efficacy and scope of such catalytic systems remain speculative.

Acyl-Transfer Catalysis

Acyl-transfer reactions are fundamental in organic synthesis, and catalysts that can facilitate this process with high efficiency and selectivity are in constant demand. The structure of this compound suggests a potential role as an organocatalyst in acyl-transfer reactions. The amino group can act as a nucleophilic catalyst, while the adjacent hydroxyl group could participate in hydrogen bonding to stabilize reaction intermediates or a transition state.

This dual functionality could be particularly advantageous in promoting acyl-transfer processes. The nucleophilic amine would initiate the reaction by attacking the acyl donor, forming a reactive acyl-ammonium intermediate. The neighboring hydroxyl group could then facilitate the transfer of the acyl group to the final acceptor through a hydrogen-bonded network. While this mechanistic hypothesis is plausible, it has not been experimentally verified for this compound itself. Further research is needed to explore its catalytic activity in this context and to determine its effectiveness compared to other known acyl-transfer catalysts.

Electrocatalytic Applications

The field of electrocatalysis involves the use of catalysts to accelerate electrochemical reactions. The naphthalene ring system in this compound provides a redox-active platform that could be exploited in electrocatalytic applications. Derivatives of this compound, particularly polymeric films or surface-immobilized species, could potentially mediate electron transfer processes at electrode surfaces.

For instance, the amine group could be electropolymerized to form a conductive polymer film on an electrode. The resulting material, incorporating the naphthalene structure, might exhibit catalytic activity towards the oxidation or reduction of specific analytes. The presence of the hydroxyl group could also influence the film's properties and its interaction with target molecules. However, the literature search did not yield any studies that have specifically investigated the electrocatalytic properties of this compound or its derivatives, indicating that this is an unexplored area of its potential applications.

Advanced Material Science Applications of 2 Aminonaphthalen 1 Yl Methanol Derivatives

Optoelectronic Materials and Devices

The conjugated naphthalene (B1677914) system in (2-aminonaphthalen-1-yl)methanol derivatives makes them prime candidates for applications in optoelectronics, where the interaction of light with materials is harnessed for technological purposes.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for technologies like optical switching, frequency conversion, and optical data storage. Derivatives of this compound, particularly Schiff base derivatives, have shown significant potential as NLO materials.

Schiff bases, formed by the condensation of the amino group of an aminonaphthalene derivative with an aldehyde or ketone, extend the π-conjugation of the molecule, which is a key factor for high NLO activity. For instance, a study on the Schiff base 2-(((5-aminonaphthalen-1-yl)imino)methyl)phenol demonstrated that the second-order hyperpolarizability (γ) is more than thirty times higher than that of urea, a standard NLO material. nih.gov This enhancement is attributed to the intramolecular charge transfer characteristics of the molecule. The NLO properties were also found to be sensitive to the solvent environment, with less polar solvents further enhancing the NLO response. nih.gov

Theoretical studies on binaphthol derivatives, which share the naphthalene backbone, have also revealed remarkably large molecular first hyperpolarizabilities (β). nih.gov Some derivatives exhibit values approximately 60 times larger than that of highly π-delocalized phenyliminomethyl ferrocene (B1249389) complexes. nih.gov Furthermore, certain binaphthol derivatives can act as potential NLO switches, as their second-order NLO response changes significantly between their neutral and cationic states. nih.gov

Table 1: Nonlinear Optical Properties of Selected Aminonaphthalene Derivatives

| Compound/Derivative Type | Property | Key Finding | Reference |

| Schiff base of 5-aminonaphthalen-1-amine | Second-order hyperpolarizability (γ) | Over 30 times higher than urea. | nih.gov |

| Binaphthol derivative (Compound 7) | First hyperpolarizability (β) | 241.65 × 10⁻³⁰ esu, ~60 times that of a ferrocene complex. | nih.gov |

| Binaphthol derivative (Compound 6) | NLO Switching | Pronounced difference in second-order NLO response between neutral and cationic states. | nih.gov |

Fluorescence and Photoluminescence Studies

The inherent fluorescence of the naphthalene moiety can be modulated through derivatization, leading to materials with tunable emission properties for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and bio-imaging.

Schiff base derivatives of aminonaphthalene exhibit interesting fluorescence properties. For example, 2-(((5-aminonaphthalen-1-yl)imino)methyl)phenol displays fluorescence with a quantum yield of 0.21 and a Stokes shift of 39 nm. nih.gov The photoluminescence properties are often influenced by factors such as solvent polarity and the presence of specific analytes.

Azobenzene derivatives modified with an aminonaphthalene moiety have also been synthesized and studied for their optical properties. rsc.orgfrontiersin.org While azobenzenes are typically non-emissive, their incorporation into larger conjugated systems can lead to materials with interesting photoresponsive behaviors. rsc.orgfrontiersin.org

Chemical Sensor Development (e.g., for metal ion detection)

The amino and hydroxyl groups of this compound, along with the aromatic naphthalene core, provide excellent coordination sites for metal ions. This has led to the development of derivatives that act as selective and sensitive chemical sensors.

Schiff base derivatives are particularly prominent in this area. The imine nitrogen and other heteroatoms in the Schiff base structure can selectively bind to specific metal ions, leading to a detectable change in the compound's optical properties, such as color or fluorescence intensity. rsc.orgnih.gov These chemosensors can operate through mechanisms like photo-induced electron transfer (PET), where the binding of a metal ion modulates the fluorescence output. nih.gov

For instance, an aminonaphthalene-based polymer has been successfully used as a chemosensor for the detection of Fe³⁺ ions in water. nih.gov The polymer exhibited a distinct color change from purple to yellow upon the addition of Fe³⁺, and also a "turn-off" fluorescence response, with a detection limit of 1.04 mg L⁻¹. nih.gov Similarly, a naphthalene derivative fluorescent probe has been developed for the selective detection of Al³⁺, demonstrating a "turn-on" fluorescence enhancement. nih.gov The binding ratio of this probe to Al³⁺ was determined to be 2:1. nih.gov

Table 2: Aminonaphthalene-Based Chemical Sensors for Metal Ion Detection

| Sensor Type | Target Ion | Detection Principle | Key Performance Metric | Reference |

| Poly(1-aminonaphthalene) | Fe³⁺ | Colorimetric and "turn-off" fluorescence | Detection limit: 1.04 mg L⁻¹ | nih.gov |

| Naphthalene derivative fluorescent probe F6 | Al³⁺ | "Turn-on" fluorescence | Binding ratio (Probe:Al³⁺) = 2:1 | nih.gov |

| Phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone | Al³⁺ / Cu²⁺ | "Turn-on" for Al³⁺, "turn-off" for Cu²⁺ | Selective for Al³⁺ in the presence of Cu²⁺ | rsc.org |

Polymerization and Monomer Design

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of novel polymers. The amino and hydroxyl groups can participate in various polymerization reactions, such as polycondensation and polyaddition, to create polymers with the rigid and photoactive naphthalene unit incorporated into the polymer backbone or as a pendant group.

The polymerization of aminonaphthalenes has been achieved through chemical oxidative polymerization, yielding polymers soluble in polar solvents like DMSO and NMP. nih.gov These polymers, such as poly(1-aminonaphthalene) and poly(2-aminonaphthalene), are electrically conducting materials. nih.gov The position of the amino group on the naphthalene ring influences the polymer's properties; for example, the electrical conductivity of poly(2-aminonaphthalene) is lower than that of poly(1-aminonaphthalene) because head-to-tail coupling is not possible. nih.gov

Furthermore, naphthalene-based polymers can be synthesized via Friedel–Crafts crosslinking reactions, using agents like formaldehyde (B43269) dimethyl acetal. nih.gov This approach allows for the creation of porous polymer networks. The functional groups on the naphthalene monomer, such as -OH, can influence the porosity of the resulting polymer. nih.gov

The design of monomers derived from aminonaphthalene precursors allows for the synthesis of polymers with specific functionalities. For example, the amino group can be modified to introduce other reactive moieties, enabling the creation of a wide range of polymeric structures for various material applications.

Nanomaterial Functionalization

The surface modification of nanomaterials is crucial for their stability, dispersibility, and functionality in various applications. Derivatives of this compound can serve as effective surface ligands for a range of nanomaterials, including gold nanoparticles (AuNPs), quantum dots (QDs), and magnetic nanoparticles (MNPs).

The amino and hydroxyl groups of these derivatives can anchor the molecules to the surface of nanomaterials through covalent or non-covalent interactions. For instance, the amino group can readily bind to the surface of gold nanoparticles. rsc.org The naphthalene moiety can then impart specific properties to the functionalized nanomaterial, such as fluorescence or enhanced stability.

The general strategies for nanomaterial surface modification include non-covalent approaches like electrostatic interactions and covalent grafting. ebm-journal.orgfrontiersin.org Derivatives of this compound can be employed in both strategies. For example, after forming a Schiff base, the resulting ligand can be used to functionalize nanoparticles, introducing new chemical recognition capabilities. The surface coating not only stabilizes the nanoparticles, preventing agglomeration, but can also be further derivatized to introduce additional functionalities. ebm-journal.orgtaylorfrancis.com

The functionalization of quantum dots, for instance, often involves ligand exchange to replace hydrophobic capping ligands with hydrophilic ones, making them water-soluble for biological applications. nih.gov Aminonaphthalene derivatives with appropriate functional groups could be designed for this purpose. Similarly, the surface of magnetic iron oxide nanoparticles can be modified to prevent oxidation and agglomeration, and aminonaphthalene derivatives could provide a stable and functional coating. taylorfrancis.com

Advanced Characterization Methodologies in 2 Aminonaphthalen 1 Yl Methanol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D-NMR techniques)

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of (2-Aminonaphthalen-1-yl)methanol and its analogues. nih.gov ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively, while 2D-NMR techniques are employed to establish through-bond and through-space correlations, confirming the precise molecular architecture.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound derivatives displays characteristic signals for the aromatic protons on the naphthalene (B1677914) ring, the methylene (B1212753) protons of the methanol (B129727) group, and the amine protons. The chemical shifts and coupling constants of the aromatic protons are particularly informative for confirming the substitution pattern on the naphthalene core.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The signals for the carbon atoms of the naphthalene ring, the methanol group, and any substituents are observed at distinct chemical shifts, which aids in the complete structural assignment.

2D-NMR Techniques: Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals. nih.gov COSY experiments reveal proton-proton coupling networks, while HSQC and HMBC correlate protons with their directly attached and long-range coupled carbon atoms, respectively. These techniques are crucial for confirming the connectivity within the molecule.

Interactive Data Table: Representative NMR Data for this compound Derivatives

| Compound/Derivative | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

| Derivative 1 | CDCl₃ | δ 7.65 (d, J = 8.8 Hz, 1H), 7.58 (d, J = 8.4 Hz, 1H), 7.50 (s, 1H), 7.25 (d, J = 7.9 Hz, 1H), 7.14 –7.10 (m, 1H), 7.08 (dd, J = 8.8, 2.5 Hz, 1H), 5.95 (s, 1H), 4.06 (t, J = 6.7 Hz, 2H), 2.70 (t, J = 3.6 Hz, 2H), 2.05 (s, 3H), 1.74 – 1.56 (m, 4H), 1.44 – 1.32 (m, 4H) | δ 171.79, 153.09, 137.60, 132.99, 129.13, 128.95, 127.92, 126.23, 126.15, 117.80, 109.28, 64.80, 35.72, 31.19, 28.83, 28.46, 25.77, 21.00 | rsc.org |

| Derivative 2 | CDCl₃ | δ 7.88 –7.80 (m, 2H), 7.77 (d, J = 8.1 Hz, 1H), 7.62 (d, J = 2.0 Hz, 1H), 7.54 – 7.41 (m, 3H), 7.15 (d, J = 7.3 Hz, 1H), 7.06 – 6.97 (m, 1H), 6.95 – 6.88 (m, 1H), 6.82 (t, J = 7.3 Hz, 1H), 3.79 (t, J = 6.0 Hz, 2H), 2.93 (t, J = 6.5 Hz, 2H), 2.20 – 2.08 (m, 2H) | δ 145.83, 144.11, 134.54, 130.31, 129.27, 128.75, 127.53, 127.00, 126.35, 126.14, 125.34, 124.55, 124.40, 120.12, 118.81, 116.23, 50.60, 27.66, 22.91 | rsc.org |

| Derivative 3 | Acetone | δ 8.27 (s, 1H), 7.44 (dd, J = 8.8, 6.5 Hz, 2H), 6.96 (dd, J = 9.0, 2.4 Hz, 1H), 6.89 (d, J = 1.8 Hz, 1H), 6.83 (d, J = 2.3 Hz, 1H), 6.80 – 6.72 (m, 1H), 3.72 – 3.60 (m, 2H), 2.65 – 2.51 (m, 2H), 1.69 – 1.57 (m, 2H), 1.51 – 1.35 (m, 1H), 1.26 – 1.11 (m, 2H), 0.84 (d, J = 6.5 Hz, 3H) | δ 156.22, 150.91, 137.26, 129.45, 128.78, 123.81, 117.58, 115.62, 109.07, 108.70, 50.39, 34.74, 31.43, 22.05 | rsc.org |

Mass Spectrometry (MS/HRMS, MS/MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

HRMS: Electrospray ionization (ESI) is a commonly used soft ionization technique for HRMS analysis of these compounds. The calculated mass for the protonated molecule [M+H]⁺ is compared with the experimentally found mass to confirm the elemental composition. For instance, a derivative of this compound with the formula C₁₄H₁₈N₂O₂ showed a calculated m/z for [M+H]⁺ of 242.15394 and a found value of 242.15384, confirming its molecular formula. rsc.org

MS/MS: Tandem mass spectrometry (MS/MS) is employed to gain further structural information through fragmentation analysis. By selecting the parent ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is obtained, which can be used to elucidate the structure of the molecule.

Interactive Data Table: HRMS Data for this compound Derivatives

| Derivative | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

| Derivative 1 | ESI | 287.16417 | 287.16443 | rsc.org |

| Derivative 2 | ESI | 260.14338 | 260.14366 | rsc.org |

| Derivative 3 | ESI | 242.15394 | 242.15384 | rsc.org |

| Derivative 4 | ESI | 229.15869 | 229.15898 | rsc.org |

| Derivative 5 | ESI | 201.12739 | 201.12755 | rsc.org |

Vibrational Spectroscopy (FTIR)

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound and its derivatives. The vibrational frequencies of specific bonds provide a molecular fingerprint of the compound.

Key characteristic vibrational bands include:

N-H stretching: The amine group typically shows one or two bands in the region of 3300-3500 cm⁻¹.

O-H stretching: The hydroxyl group of the methanol moiety exhibits a broad absorption band in the region of 3200-3600 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are observed below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations are found in the 1400-1600 cm⁻¹ region.

C-O stretching: The C-O stretching vibration of the primary alcohol is typically observed in the 1000-1100 cm⁻¹ range. researchgate.net

X-ray Diffraction (Single Crystal and Powder) for Structural Elucidation

X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples. It provides information about the crystal system, unit cell dimensions, and phase purity of the material. While not providing the detailed atomic coordinates of SCXRD, it is a valuable tool for characterizing bulk materials and for studying solid-state transformations.

UV-Visible and Fluorescence Spectroscopy

UV-Visible and fluorescence spectroscopy provide insights into the electronic properties of this compound and its derivatives.

UV-Visible Spectroscopy: These compounds typically exhibit absorption bands in the ultraviolet region of the electromagnetic spectrum due to π-π* and n-π* electronic transitions within the naphthalene ring system. The position and intensity of these absorption bands can be influenced by the nature and position of substituents on the aromatic ring as well as the solvent polarity. researchgate.net For instance, the maximum absorbance of some naphthalene derivatives has been reported around 388–406 nm. researchgate.net

Fluorescence Spectroscopy: Many naphthalene derivatives are fluorescent, emitting light upon excitation at an appropriate wavelength. The fluorescence emission spectrum, quantum yield, and lifetime are sensitive to the molecular structure and the surrounding environment. For example, some amino-substituted naphthalimide derivatives display blue fluorescence with emission maxima between 420 and 445 nm. rsc.org The fluorescence properties can be modulated by factors such as intramolecular hydrogen bonding. nih.gov In some cases, the fluorescence emission can be red-shifted in the solid state compared to in solution. rsc.org

Q & A

Q. What are the established synthetic routes for (2-Aminonaphthalen-1-yl)methanol?

The synthesis typically involves reducing nitro precursors or utilizing multicomponent reactions. For example:

- Nitro Reduction : Reduction of (2-Nitronaphthalen-1-yl)methanol using sodium borohydride or hydrogen gas with palladium on carbon as a catalyst. This method requires careful control of reaction time and temperature to avoid over-reduction .

- Multicomponent Condensation : Reactions involving aldehydes, malononitrile, and ammonium acetate under microwave irradiation (120°C, 1 hour) yield structurally related pyridine derivatives, which can be adapted for amino-substituted naphthol synthesis .

- Crystallization : Post-synthesis purification via column chromatography (e.g., dichloromethane-methanol systems) and slow solvent evaporation (methanol, 7 days) produces crystals suitable for X-ray analysis .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

- X-ray Crystallography : Determines bond lengths (e.g., C–C: 1.39–1.43 Å), angles (e.g., C–C–C: 119–122°), and torsion angles (e.g., 59.8–67.4° between aromatic planes) .

- Hydrogen Bonding Analysis : Intermolecular N–H⋯N interactions stabilize the crystal lattice, as observed in related amino-substituted naphthalenes .

- Spectroscopy : IR identifies functional groups (e.g., O–H stretch at ~3400 cm⁻¹), while NMR confirms proton environments (e.g., aromatic H at δ 6.8–8.2 ppm) .

Advanced Research Questions

Q. How can researchers optimize the reaction yield of this compound under varying catalytic conditions?

Methodological optimization strategies include:

- Catalyst Screening : Compare palladium on carbon vs. Raney nickel for nitro reduction efficiency. Monitor reaction progress via TLC or HPLC .

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) versus alcohols (ethanol, methanol) to balance solubility and reaction kinetics .

- Microwave-Assisted Synthesis : Optimize irradiation time (e.g., 30–90 minutes) and temperature (100–140°C) to enhance reaction rates and purity .

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between catalyst loading, solvent volume, and reducing agent stoichiometry .

Q. What analytical approaches resolve contradictions in crystallographic data for amino-substituted naphthol derivatives?

Address discrepancies via:

- Multi-Technique Validation : Cross-validate X-ray data with DFT-calculated bond parameters or neutron diffraction for H-atom positioning .

- Hydrogen Bond Network Analysis : Map intermolecular interactions (e.g., N–H⋯O vs. N–H⋯N) to explain packing variations in polymorphs .

- Statistical Refinement : Apply Hirshfeld surface analysis to quantify intermolecular contacts and assess data reliability .

Q. What strategies mitigate toxicity concerns when using this compound in biomedical applications?

- Structure-Activity Relationship (SAR) Studies : Modify the hydroxymethyl or amino groups to reduce bioactivity while retaining function .

- In Silico Toxicity Prediction : Use tools like EPA DSSTox to predict metabolites and identify potential carcinogenic or hepatotoxic pathways .

- Biocompatible Synthesis : Replace traditional solvents with ionic liquids or supercritical CO₂ to minimize residual toxicity .

Applications in Scientific Research

Q. What role does this compound serve in synthesizing pharmaceutical intermediates?

- Heterocyclic Scaffolds : Acts as a precursor for pyridine and imidazole derivatives via condensation reactions, relevant to anticancer and antimicrobial agents .

- Chiral Resolution : The hydroxymethyl group enables asymmetric synthesis of β-blocker analogs (e.g., propranolol derivatives) .

- Fluorescent Probes : Functionalization with fluorophores (e.g., dansyl chloride) creates sensors for metal ion detection in biological systems .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro